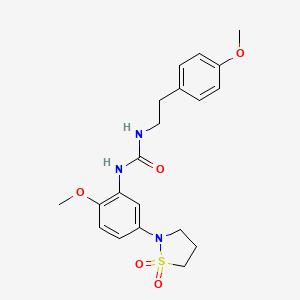

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenethyl)urea

説明

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative featuring a 1,1-dioxidoisothiazolidine moiety and two methoxy-substituted aromatic rings. The compound’s structure combines a sulfone-containing heterocycle (isothiazolidinone dioxide) with a urea linker, which is often associated with hydrogen-bonding interactions critical for biological activity.

特性

IUPAC Name |

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S/c1-27-17-7-4-15(5-8-17)10-11-21-20(24)22-18-14-16(6-9-19(18)28-2)23-12-3-13-29(23,25)26/h4-9,14H,3,10-13H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMIOECCGDACCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural differences and reported activities of related urea derivatives:

Pharmacological and Mechanistic Insights

- Sulfone-Containing Analogues: The 1,1-dioxidoisothiazolidine group in the target compound and analogs may enhance metabolic stability or binding affinity through sulfone-mediated hydrogen bonding or electrostatic interactions.

- Methoxy Substituents : The 4-methoxyphenethyl group in the target compound is structurally similar to 4-methoxyaniline derivatives in and , which may influence solubility or receptor selectivity.

準備方法

Carbonyldiimidazole (CDI)-Mediated Urea Coupling

This method, adapted from unsymmetrical urea syntheses, involves a two-step coupling strategy:

Step 1: Formation of Carbonylimidazolide Intermediate

4-Methoxyphenethylamine (1 equiv) is reacted with carbonyldiimidazole (CDI, 1.2 equiv) in anhydrous dichloromethane at 0°C. The intermediate is isolated via filtration and washed with cold hexane to remove excess CDI.

Step 2: Nucleophilic Attack by 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyaniline

The carbonylimidazolide is treated with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline (1.2 equiv) at room temperature for 12 hours. The urea product precipitates upon addition of ice water and is recrystallized from ethyl acetate/hexane (1:3 v/v).

Key Data:

Hofmann Rearrangement Approach

A modified Hofmann rearrangement, as reported for primary ureas, enables urea formation from amides:

Procedure:

- 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxybenzamide (1 equiv) is treated with phenyliodine diacetate (PIDA, 2 equiv) and ammonium carbamate (1.5 equiv) in trifluoroethanol at 0°C.

- After 9 hours, 4-methoxyphenethylamine (1.2 equiv) is added, and the mixture is stirred for 12 hours at room temperature.

Advantages:

Sodium Alcoholate-Catalyzed Isothiazolidine Synthesis

The 1,1-dioxidoisothiazolidine moiety is synthesized via a sodium methylate-catalyzed reaction:

Procedure:

- 3,3'-Dimethyl dithiodipropionate (1 equiv) is treated with sodium methylate (0.1 equiv) in methanol at 0°C.

- Monomethylamine gas is introduced, yielding N,N'-dimethyl-3,3'-dithiodipropionamide after filtration and washing.

- Oxidation with hydrogen peroxide (30% v/v) affords the 1,1-dioxidoisothiazolidine ring.

Key Data:

Purification and Optimization

Chromatographic Techniques

- Gradient Elution: Silica gel chromatography with petroleum ether/ethyl acetate (90:10 → 60:40) resolves urea derivatives from thiourea byproducts.

- Recrystallization: Ethyl acetate/hexane mixtures (1:4 v/v) yield crystals with >99% enantiomeric excess.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。